Cas no 1806361-11-4 (4-Cyano-3-ethylphenylhydrazine)

4-Cyano-3-ethylphenylhydrazine 化学的及び物理的性質
名前と識別子
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- 4-Cyano-3-ethylphenylhydrazine
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- インチ: 1S/C9H11N3/c1-2-7-5-9(12-11)4-3-8(7)6-10/h3-5,12H,2,11H2,1H3
- InChIKey: GQOWPEXEXNKYBZ-UHFFFAOYSA-N
- SMILES: N(C1=CC=C(C#N)C(=C1)CC)N
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 182
- XLogP3: 1.7
- トポロジー分子極性表面積: 61.8
4-Cyano-3-ethylphenylhydrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A250000543-250mg |
4-Cyano-3-ethylphenylhydrazine |
1806361-11-4 | 98% | 250mg |
748.00 USD | 2021-06-15 | |
Alichem | A250000543-1g |
4-Cyano-3-ethylphenylhydrazine |
1806361-11-4 | 98% | 1g |
1,668.15 USD | 2021-06-15 | |
Alichem | A250000543-500mg |
4-Cyano-3-ethylphenylhydrazine |
1806361-11-4 | 98% | 500mg |
1,048.60 USD | 2021-06-15 |
4-Cyano-3-ethylphenylhydrazine 関連文献
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
4-Cyano-3-ethylphenylhydrazineに関する追加情報
Introduction to 4-Cyano-3-ethylphenylhydrazine (CAS No. 1806361-11-4)
4-Cyano-3-ethylphenylhydrazine, identified by its CAS number 1806361-11-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the phenylhydrazine class, which is well-known for its versatile applications in the synthesis of various bioactive molecules. The presence of both a cyano group and an ethyl substituent in its molecular structure imparts unique chemical properties, making it a valuable intermediate in the development of novel therapeutic agents.
The molecular structure of 4-Cyano-3-ethylphenylhydrazine consists of a benzene ring substituted with a cyano group at the 4-position and an ethyl group at the 3-position, with a hydrazine moiety attached to the ring. This specific arrangement of functional groups enhances its reactivity and makes it a suitable candidate for further chemical modifications. In recent years, there has been a growing interest in exploring the potential of this compound in drug discovery, particularly due to its ability to participate in various organic reactions that are crucial for the synthesis of complex pharmaceuticals.
One of the most compelling aspects of 4-Cyano-3-ethylphenylhydrazine is its role as a key intermediate in the preparation of heterocyclic compounds. Heterocycles are an essential class of molecules in medicinal chemistry, often serving as the core structure for many drugs. The cyano group in this compound can undergo nucleophilic addition reactions, while the hydrazine moiety can participate in condensation reactions with carbonyl compounds, leading to the formation of Schiff bases and other functional derivatives. These reactions are fundamental in constructing complex molecular frameworks that exhibit desirable pharmacological properties.
In recent studies, researchers have been investigating the pharmacological potential of derivatives derived from 4-Cyano-3-ethylphenylhydrazine. For instance, modifications of this compound have led to the discovery of novel compounds with anti-inflammatory, antimicrobial, and anticancer activities. The cyano group has been found to enhance binding affinity to biological targets, while the ethyl substituent contributes to metabolic stability. These findings highlight the importance of 4-Cyano-3-ethylphenylhydrazine as a building block in drug development.
The synthesis of 4-Cyano-3-ethylphenylhydrazine typically involves multi-step organic transformations, starting from commercially available aromatic precursors. The process often requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to optimize the synthesis pathway. These methods not only improve efficiency but also minimize unwanted byproducts, making the process more sustainable and scalable for industrial applications.
The chemical properties of 4-Cyano-3-ethylphenylhydrazine also make it a valuable tool in mechanistic studies and kinetic analyses. Researchers have utilized this compound to explore reaction mechanisms involving hydrazine derivatives and cyano-containing compounds. Understanding these mechanisms is crucial for designing more efficient synthetic routes and for predicting the behavior of related compounds under various conditions. Such insights are essential for advancing both academic research and industrial applications.
In conclusion, 4-Cyano-3-ethylphenylhydrazine (CAS No. 1806361-11-4) is a versatile organic compound with significant potential in pharmaceutical research and drug development. Its unique molecular structure and reactivity make it an excellent intermediate for synthesizing complex bioactive molecules. Recent advancements in synthetic chemistry and pharmacological studies continue to uncover new applications for this compound, reinforcing its importance in modern medicinal chemistry.
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